molecular formula C15H21ClN2O3 B11163853 4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide

4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide

Cat. No.: B11163853
M. Wt: 312.79 g/mol
InChI Key: JUQWLRUMTSDZNU-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a pentylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.

    Chlorination: The acetylamino derivative is chlorinated using thionyl chloride to introduce the chloro substituent at the 5-position.

    Amidation: Finally, the compound is subjected to amidation with pentylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(acetylamino)-5-hydroxy-2-methoxy-N-pentylbenzamide.

    Reduction: Formation of 4-amino-5-chloro-2-methoxy-N-pentylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups may contribute to the compound’s binding affinity and specificity. The pentylbenzamide moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

4-(acetylamino)-5-chloro-2-methoxy-N-pentylbenzamide can be compared with other similar compounds, such as:

    4-(acetylamino)-5-chloro-2-methoxy-N-butylbenzamide: Similar structure but with a shorter alkyl chain.

    4-(acetylamino)-5-chloro-2-methoxy-N-hexylbenzamide: Similar structure but with a longer alkyl chain.

    4-(acetylamino)-5-chloro-2-methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of an alkyl chain.

The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-pentylbenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-4-5-6-7-17-15(20)11-8-12(16)13(18-10(2)19)9-14(11)21-3/h8-9H,4-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JUQWLRUMTSDZNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl

Origin of Product

United States

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